molecular formula C27H32BrClN2O2 B13034123 Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate

Cat. No.: B13034123
M. Wt: 531.9 g/mol
InChI Key: SVHOIUHQTHVYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate is a structurally complex ester featuring:

  • A methyl benzoate backbone with a bromine substituent at position 2.
  • A piperazine ring at position 4, substituted with a 2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-ylmethyl group.
  • A chlorophenyl moiety and dimethylcyclohexenyl group, contributing to steric bulk and lipophilicity.

Properties

Molecular Formula

C27H32BrClN2O2

Molecular Weight

531.9 g/mol

IUPAC Name

methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate

InChI

InChI=1S/C27H32BrClN2O2/c1-27(2)11-10-20(24(17-27)19-4-6-21(29)7-5-19)18-30-12-14-31(15-13-30)22-8-9-23(25(28)16-22)26(32)33-3/h4-9,16H,10-15,17-18H2,1-3H3

InChI Key

SVHOIUHQTHVYCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)OC)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents/Features Molecular Features Use
Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate Bromo (position 2), piperazine, chlorophenyl-cyclohexenyl High molecular weight, lipophilic (cyclohexenyl, halogenated groups) Hypothesized pesticide (inferred from analogs)
1-Methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate (Bromopropylate) Dual bromophenyl, hydroxyacetate ester Moderate lipophilicity (bromine), ester backbone Acaricide
1-Methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenacetate (Chloropropylate) Dual chlorophenyl, hydroxyacetate ester Chlorine substituents, ester backbone Miticide
1-Methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluoro-benzoate (Fluazolate) Pyrazole, trifluoromethyl, halogenated benzoate Heterocyclic (pyrazole), fluorinated groups Herbicide
1-Methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine (Flamprop-isopropyl) Alanine derivative, benzoyl, chloro-fluorophenyl Amino acid backbone, halogenated aryl Herbicide

Key Differences and Implications:

Piperazine vs. Hydroxy/Ester Backbones: The target compound’s piperazine ring may enhance solubility and binding to biological targets (e.g., insect neuroreceptors) compared to the hydroxyacetate or alanine backbones in bromopropylate or flamprop-isopropyl . Piperazines are known to modulate pharmacokinetics in agrochemicals.

Halogenation Patterns :

  • The bromine at position 2 on the benzoate ring (target compound) contrasts with the dual bromine/chlorine in bromopropylate/chloropropylate. Bromine’s larger atomic radius may increase lipid solubility and membrane permeability compared to chlorine.

Heterocyclic vs. This divergence may influence target specificity (e.g., herbicides vs. insecticides).

Research Findings and Hypotheses

Bioactivity and Mechanism:

  • Bromopropylate/Chloropropylate : These act as contact acaricides, targeting mite lipid synthesis . The absence of a piperazine ring in these compounds may limit systemic distribution compared to the target.

Stability and Environmental Impact:

  • The dimethylcyclohexenyl group in the target compound could enhance environmental persistence, similar to fluazolate’s trifluoromethylpyrazole moiety . However, bromine’s propensity for photodegradation may offset this.

Efficacy Gaps:

  • No comparative potency data (e.g., LD50, EC50) is available in the provided evidence. Structural analogs suggest the target may have broader-spectrum activity due to its hybrid architecture, but this remains speculative.

Biological Activity

Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a piperazine moiety, and a chlorophenyl group. Its molecular formula is C23H30BrClN2O2, and it has a molecular weight of approximately 453.86 g/mol. The structural formula can be represented as follows:

Molecular Structure C23H30BrClN2O2\text{Molecular Structure }\text{C}_{23}\text{H}_{30}\text{BrClN}_2\text{O}_2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antagonistic Activity : The compound has shown potential as an antagonist in neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. This suggests a possible application in treating psychiatric disorders.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Study :
    • A study evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated that administration led to a significant reduction in anxiety-related behaviors compared to control groups.
    • Findings : The compound's efficacy was comparable to established anxiolytics, suggesting its potential for further development as an anti-anxiety medication.
  • Antimicrobial Activity Assessment :
    • In vitro tests were conducted against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial properties.
    • Results Table :
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Cytotoxicity Evaluation :
    • The cytotoxic effects were assessed on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for cancer treatment applications.
    • Results Table :
Cell LineIC50 (µM)
HeLa15
MCF720

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.